molecular formula C12H8S3 B1219728 2,4-dithiophen-2-ylthiophene CAS No. 21732-47-8

2,4-dithiophen-2-ylthiophene

Cat. No.: B1219728
CAS No.: 21732-47-8
M. Wt: 248.4 g/mol
InChI Key: DNAIRPZIPJONCV-UHFFFAOYSA-N
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Description

2,2’:4’,2’'-Terthiophene is an organic compound with the molecular formula C12H8S3. It is an oligomer of the heterocycle thiophene, consisting of three thiophene rings connected in a linear arrangement. This compound is known for its pale yellow solid appearance and is insoluble in water . It is a significant building block in the field of organic semiconductors and has various applications in scientific research and industry.

Chemical Reactions Analysis

Types of Reactions: 2,2’:4’,2’'-Terthiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to sensitize the formation of singlet oxygen, which is a key reaction in its biological activity .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenation reactions often use bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various substituted terthiophenes, such as 5,5’'-dichloro-α-terthiophene and 5-acetyl α-terthiophene .

Mechanism of Action

The mechanism of action of 2,2’:4’,2’'-Terthiophene involves its ability to generate singlet oxygen, which is a highly reactive form of oxygen. . The compound interacts with molecular targets through redox reactions, leading to the formation of reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Uniqueness: 2,2’:4’,2’'-Terthiophene is unique due to its specific arrangement of thiophene rings, which imparts distinct electronic properties. This makes it particularly useful in the field of organic semiconductors and electrochromic devices .

Properties

CAS No.

21732-47-8

Molecular Formula

C12H8S3

Molecular Weight

248.4 g/mol

IUPAC Name

2,4-dithiophen-2-ylthiophene

InChI

InChI=1S/C12H8S3/c1-3-10(13-5-1)9-7-12(15-8-9)11-4-2-6-14-11/h1-8H

InChI Key

DNAIRPZIPJONCV-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC(=CS2)C3=CC=CS3

Canonical SMILES

C1=CSC(=C1)C2=CC(=CS2)C3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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